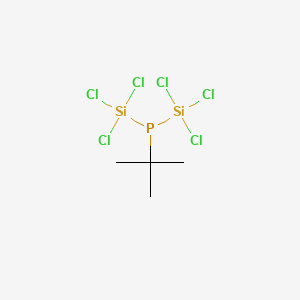
2-tert-Butyl-1,1,1,3,3,3-hexachlorodisilaphosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butylbis(trichlorosilyl)phosphine is an organophosphorus compound that has garnered interest due to its unique structural and chemical properties. This compound features a phosphorus atom bonded to a tert-butyl group and two trichlorosilyl groups. The presence of both phosphorus and silicon atoms in its structure makes it a valuable compound in various chemical applications.
Vorbereitungsmethoden
The synthesis of tert-Butylbis(trichlorosilyl)phosphine typically involves the reaction of tert-butylphosphine with trichlorosilane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{tert-Butylphosphine} + 2 \text{Trichlorosilane} \rightarrow \text{tert-Butylbis(trichlorosilyl)phosphine} + \text{By-products} ]
The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the product. Industrial production methods may involve the use of catalysts to enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
tert-Butylbis(trichlorosilyl)phosphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides. Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine.
Substitution: The trichlorosilyl groups can be substituted with other functional groups using appropriate reagents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with oxygen can yield tert-butylbis(trichlorosilyl)phosphine oxide.
Wissenschaftliche Forschungsanwendungen
tert-Butylbis(trichlorosilyl)phosphine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals.
Biology: The compound’s ability to form stable complexes makes it useful in studying biological systems that involve metal ions.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: It is used in the production of advanced materials, such as silicon-based polymers and coatings.
Wirkmechanismus
The mechanism of action of tert-Butylbis(trichlorosilyl)phosphine involves its ability to coordinate with metal ions. The phosphorus atom acts as a donor, forming bonds with metal centers. This coordination can influence the reactivity and stability of the metal complexes, making the compound valuable in catalysis and material science.
Vergleich Mit ähnlichen Verbindungen
tert-Butylbis(trichlorosilyl)phosphine can be compared with other similar compounds, such as:
Tri-tert-butylphosphine: This compound features three tert-butyl groups bonded to a phosphorus atom. It is commonly used as a ligand in catalysis.
Tris(trichlorosilyl)phosphine: This compound has three trichlorosilyl groups bonded to a phosphorus atom. It is used in the synthesis of silicon-based materials.
The uniqueness of tert-Butylbis(trichlorosilyl)phosphine lies in its combination of tert-butyl and trichlorosilyl groups, which provides a balance of steric and electronic properties, making it versatile for various applications.
Eigenschaften
CAS-Nummer |
138313-63-0 |
|---|---|
Molekularformel |
C4H9Cl6PSi2 |
Molekulargewicht |
357.0 g/mol |
IUPAC-Name |
tert-butyl-bis(trichlorosilyl)phosphane |
InChI |
InChI=1S/C4H9Cl6PSi2/c1-4(2,3)11(12(5,6)7)13(8,9)10/h1-3H3 |
InChI-Schlüssel |
ORJIQDNNYVSMSV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)P([Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



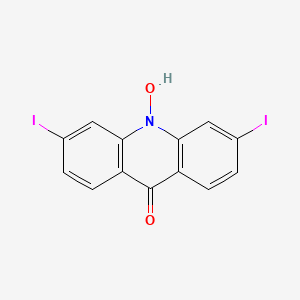
![5-[(2-Fluorooctyl)oxy]-2-(4-octylphenyl)pyridine](/img/structure/B14285979.png)
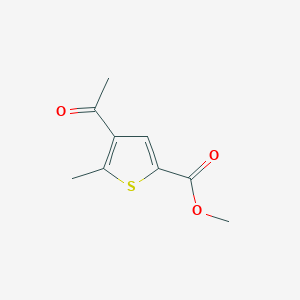
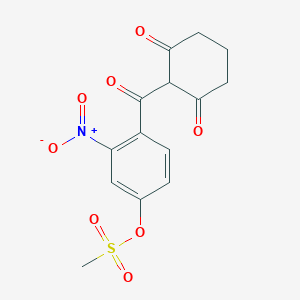
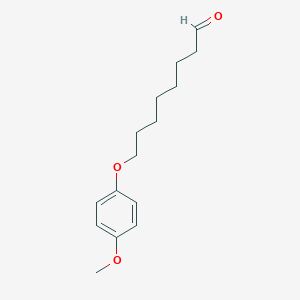
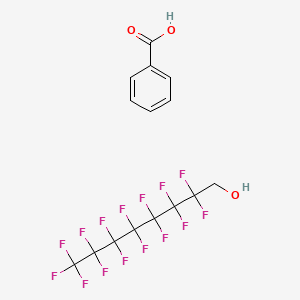
![Methyl 2-[(2-bromotetradecanoyl)amino]tetradecanoate](/img/structure/B14286028.png)

![N-{[(4-Methoxyphenyl)methoxy]carbonyl}aspartic acid](/img/structure/B14286034.png)

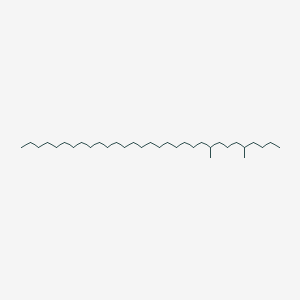
![Butyl [4-(2-ethylbutyl)phenoxy]acetate](/img/structure/B14286054.png)

